![molecular formula C21H22N2O5 B2439083 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide CAS No. 1421450-73-8](/img/structure/B2439083.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

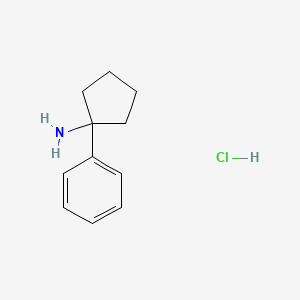

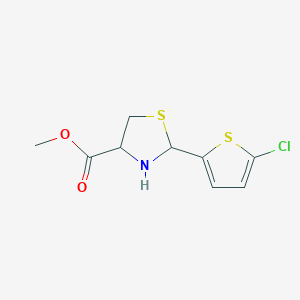

The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety and a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl moiety, linked by an oxalamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Aplicaciones Científicas De Investigación

Discovery and Chemical Synthesis

The compound under discussion belongs to a class of chemicals that have been synthesized and explored for various biological activities. A notable research direction involves the discovery of molecules that can act as selective agonists for specific cellular receptors, which is crucial in the treatment of autoimmune diseases. For instance, ceralifimod (ONO-4641), a compound with a similar dihydronaphthalene core structure, has been identified as a selective agonist for S1P1 and S1P5 receptors, highlighting the therapeutic potential of such molecules in treating conditions like multiple sclerosis without activating S1P3 receptors, which are associated with undesirable effects (Kurata et al., 2017).

Cytoprotective Effects

Research into the cytoprotective properties of compounds derived from natural sources, such as dihydronaphthalenones, reveals potential antioxidant activities. These compounds have shown promise in protecting cells against oxidative stress-induced damage, which is a fundamental mechanism underlying various chronic diseases and aging processes. For example, compounds isolated from the wood of Catalpa ovata demonstrated significant antioxidant activities by scavenging intracellular ROS and inducing antioxidant enzymes in vitro (Kil et al., 2018).

Anticancer Potential

The synthesis and evaluation of oxadiazole-based anticancer agents, including those with tetrahydronaphthalen-2-yl motifs, have been explored for their effects on various cancer cell lines. These studies focus on understanding the mechanisms by which these compounds induce apoptosis and inhibit cancer cell proliferation, offering insights into their potential as cancer therapeutics. For instance, certain compounds have shown to induce apoptotic cell death and caspase-3 activation, along with inhibiting Akt and FAK signaling pathways, which are critical for cancer cell survival and metastasis (Altıntop et al., 2018).

Molecular Structure and Function

The investigation into the molecular structure and function of related compounds, such as 1,2-dihydronaphthalenes and their derivatives, contributes to a deeper understanding of their chemical properties and potential applications in medicinal chemistry. Studies include the synthesis of labeled compounds for imaging and diagnostic purposes, as well as the exploration of their stereochemistry and reactivity under various conditions. For example, the synthesis of [(11)C]Am80 via Pd(0)-mediated rapid carbonylation shows the potential of these molecules in developing radiolabeled compounds for medical imaging (Takashima-Hirano et al., 2012).

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-19(20(25)23-16-5-6-17-18(11-16)28-10-9-27-17)22-13-21(26)8-7-14-3-1-2-4-15(14)12-21/h1-6,11,26H,7-10,12-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJVWRIEJBYJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)

![4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2439009.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)

![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)

![Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439017.png)

methanone](/img/structure/B2439023.png)